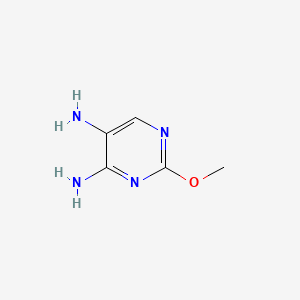

2-Methoxypyrimidine-4,5-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxypyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-10-5-8-2-3(6)4(7)9-5/h2H,6H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRUYMYJTRHPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663904 | |

| Record name | 2-Methoxypyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104900-51-8 | |

| Record name | 2-Methoxypyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for 2-Methoxypyrimidine-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyrimidine-4,5-diamine (CAS No. 104900-51-8) is a substituted pyrimidine that holds significant potential as a versatile building block in medicinal chemistry and materials science. The pyrimidine core is a ubiquitous scaffold in numerous biologically active compounds, including approved drugs and experimental therapeutics.[1] The unique arrangement of a methoxy group and two adjacent amino groups on this particular scaffold offers a rich platform for generating diverse molecular architectures and exploring structure-activity relationships (SAR). The vicinal diamines at the C4 and C5 positions are particularly suited for the construction of fused heterocyclic systems, such as purines and pteridines, which are of paramount importance in biological systems.

This guide provides a comprehensive analysis of the known and predicted chemical properties of this compound, outlines plausible synthetic strategies based on established pyrimidine chemistry, and discusses its potential applications in drug discovery and development.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound features a pyrimidine ring substituted with a methoxy group at the 2-position and amino groups at the 4- and 5-positions. This configuration imparts specific electronic and steric properties that govern its reactivity and physical characteristics.

Caption: Chemical structure of this compound.

Quantitative Data Summary

While extensive experimental data for this specific molecule is not widely published, a combination of data from chemical suppliers and computational models provides a useful profile. It is important to note that some of the following properties are calculated and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 104900-51-8 | [2] |

| Molecular Formula | C₅H₈N₄O | [2] |

| Molecular Weight | 140.14 g/mol | [2] |

| Boiling Point | 367.85 °C at 760 mmHg (Predicted) | [3] |

| Flash Point | 176.27 °C (Predicted) | [3] |

| Density | 1.342 g/cm³ (Predicted) | [3] |

| logP | 0.812 (Predicted) | [3] |

| pKa (most basic) | 4.5 (Predicted) | - |

| Topological Polar Surface Area | 87 Ų | [3] |

Synthesis Strategies

Strategy 1: From a Dichlorinated Pyrimidine Precursor

A common and versatile method for synthesizing substituted pyrimidines involves the nucleophilic displacement of chlorine atoms from a dichloropyrimidine scaffold.[4] This approach offers regioselective control over the introduction of substituents.

Caption: Synthetic pathway from a dichlorinated precursor.

Experimental Protocol (Hypothetical):

-

Step A: Synthesis of 2,4-Dichloro-5-methoxypyrimidine: This starting material can be synthesized from 2,4-dihydroxy-5-methoxypyrimidine by reaction with phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline.[4][5]

-

Step B: Selective Monosubstitution: The chlorine atom at the 4-position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the one at the 2-position. Therefore, a controlled reaction of 2,4-dichloro-5-methoxypyrimidine with one equivalent of ammonia (or a protected amine) under mild conditions would likely yield 2-chloro-4-amino-5-methoxypyrimidine.

-

Step C: Second Amination: The remaining chlorine atom at the 2-position can be displaced by ammonia under more forcing conditions (e.g., higher temperature and pressure) to introduce the second amino group, yielding the target compound. It is crucial to carefully control the reaction conditions to avoid side reactions.

Strategy 2: From a Diaminopyrimidine Precursor

An alternative approach starts with a commercially available diaminopyrimidine and introduces the methoxy group.

Caption: Synthetic route from a diaminopyrimidine precursor.

Experimental Protocol (Representative):

This protocol is adapted from the synthesis of related methoxypyrimidines.

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4,5-diaminopyrimidine in anhydrous methanol.

-

Reaction: To this solution, add a solution of sodium methoxide (NaOMe) in methanol (typically 1.1 to 1.5 equivalents).

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess base with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of its functional groups.

Reactivity of the Diamine Moiety

The adjacent amino groups at the C4 and C5 positions are the primary sites of reactivity. This vicinal diamine arrangement is a classical precursor for the synthesis of fused five- and six-membered rings.

-

Formation of Imidazoles: Reaction with aldehydes or carboxylic acids (or their derivatives) can lead to the formation of a fused imidazole ring, yielding purine analogues. This is a cornerstone reaction in the synthesis of many biologically active purines.

-

Formation of Pyrazines: Condensation with α-dicarbonyl compounds (e.g., glyoxal, diacetyl) will form a fused pyrazine ring, leading to pteridine derivatives. Pteridines are another class of heterocyclic compounds with significant biological roles.

Caption: Key cyclization reactions of the diamine moiety.

Role in Drug Discovery

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] Derivatives of diaminopyrimidines have been explored as:

-

Anticancer Agents: Many kinase inhibitors feature a pyrimidine core that mimics the adenine portion of ATP, enabling them to bind to the kinase active site. The functional groups on this compound provide vectors for modification to achieve desired potency and selectivity.

-

Antiviral and Antibacterial Agents: The ability to synthesize purine analogues makes this compound an attractive starting point for developing nucleoside and non-nucleoside inhibitors of viral or bacterial enzymes.

-

Central Nervous System (CNS) Agents: Various substituted pyrimidines have shown activity against CNS targets.

Safety and Handling

While a specific, detailed safety data sheet for this compound is not universally available, general precautions for handling aminopyrimidine derivatives should be followed. These compounds are typically solids and should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a chemical building block with considerable, albeit largely untapped, potential. Its structural features, particularly the vicinal diamines, make it an ideal precursor for the synthesis of complex heterocyclic systems relevant to drug discovery and materials science. While detailed experimental data on this specific compound remains sparse, its synthesis and reactivity can be confidently predicted based on established principles of pyrimidine chemistry. This guide provides a foundational understanding for researchers looking to leverage this promising molecule in their synthetic endeavors.

References

- Arctom (n.d.). This compound.

- Chemat (n.d.). This compound, 95+%.

- CymitQuimica (n.d.). 4,5-Pyrimidinediamine, 2-methoxy.

- CymitQuimica (n.d.). CAS 104900-51-8: 4,5-Pirimidinediamina, 2-metoxi.

- Aichemistry (n.d.). CAS 104900-51-8.

- Molbase (n.d.). Synthesis of A. 2,4-Diamino-5-(3,4-dimethoxy-5-(1-methyl-2-oxopropoxy)benzyl)pyrimidine.

- The Royal Society of Chemistry (n.d.). Supplementary Information.

- Benchchem (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-4,6-dimethoxypyrimidine.

- Chem960 (n.d.). CAS No.104900-51-8 | this compound.

- Benchchem (n.d.). 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2.

- PubChem (n.d.). 2-Methoxypyrimidin-5-amine.

- Bentham Science (n.d.). Highly Efficient, Chemoselective Syntheses of 2-Methoxy-4-substituted Pyrimidines.

- Google Patents (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

- Google Patents (n.d.). CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.

- PubChem (n.d.). 4-Methoxy-2-pyrimidinamine.

- ChemicalBook (n.d.). 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR spectrum.

- PubChem (n.d.). 2-Amino-4,6-dimethoxypyrimidine.

- National Institutes of Health (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.

- MDPI (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.

- National Institutes of Health (n.d.). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors.

- Google Patents (n.d.). US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines.

- National Institutes of Health (n.d.). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer.

- ChemicalBook (n.d.). 2,4-Dichloro-5-methoxypyrimidine(19646-07-2) 1H NMR spectrum.

- MDPI (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- Indian Journal of Pharmaceutical Education and Research (n.d.). Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential.

- Wikipedia (n.d.). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine.

- PubChem (n.d.). 2-Amino-5-methoxypyrimidine.

- PubChem (n.d.). 2-Chloro-5-methoxypyrimidin-4-amine.

Sources

- 1. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]

- 2. 4,5-Pyrimidinediamine, 2-methoxy CAS#: 104900-51-8 [amp.chemicalbook.com]

- 3. CAS No.104900-51-8 | this compound | chem960.com [chem960.com]

- 4. benchchem.com [benchchem.com]

- 5. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Methoxypyrimidine-4,5-diamine

Abstract: The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents due to its versatile biological activity.[1][2] The precise structural characterization of novel pyrimidine derivatives is a non-negotiable prerequisite for advancing drug discovery and development programs. This guide provides a comprehensive, methodology-driven approach to the unambiguous structure elucidation of 2-methoxypyrimidine-4,5-diamine, a key heterocyclic intermediate. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, moving beyond procedural steps to explain the causal logic behind experimental choices. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for structural validation.

Introduction: The Pyrimidine Core in Drug Discovery

Pyrimidine, a six-membered heterocyclic compound with two nitrogen atoms, is a privileged structure in medicinal chemistry.[3][4] Its derivatives are integral to the structure of nucleic acids (cytosine, thymine, and uracil) and exhibit a vast range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][5] The biological function of a pyrimidine derivative is intrinsically linked to the specific arrangement and nature of its substituents.[4] Therefore, rigorous and unequivocal confirmation of a synthesized molecule's structure is the foundational step upon which all subsequent biological and toxicological data rests.

This guide focuses on this compound, a molecule featuring an electron-donating methoxy group and two adjacent amino groups, which present unique challenges and considerations for structural analysis.

A Multi-Pronged Approach to Structural Validation

No single analytical technique can provide a complete structural picture under all conditions. A self-validating system of characterization relies on the logical integration of data from orthogonal techniques. Our approach is a three-tiered strategy that interrogates the molecule's atomic connectivity, molecular mass, and three-dimensional arrangement.

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution.[6] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Expertise & Causality: Experimental Design

For a polar molecule like this compound, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves polar, amine-containing compounds and its residual proton signal (δ ≈ 2.50 ppm) does not typically obscure key signals. Furthermore, the amine protons (-NH₂) are less prone to rapid exchange in DMSO-d₆ compared to solvents like D₂O, allowing for their direct observation.

A suite of NMR experiments is required for full characterization:

-

¹H NMR: To identify all unique proton environments, their integration (ratio), and coupling patterns (J-coupling).

-

¹³C NMR: To identify all unique carbon environments.

-

2D NMR (HSQC & HMBC): To unambiguously correlate protons with the carbons they are attached to (HSQC) and to carbons two or three bonds away (HMBC). This is indispensable for confirming the substitution pattern on the pyrimidine ring.

Predicted NMR Data & Interpretation

The structure of this compound dictates a specific set of expected signals. The methoxy group and two amino groups are strong electron-donating groups, which will shield the pyrimidine ring protons and carbons, shifting their signals upfield compared to unsubstituted pyrimidine.

Table 1: Predicted ¹H and ¹³C NMR Data in DMSO-d₆

| Atom Position | Predicted ¹H Shift (δ, ppm) | Multiplicity | Predicted ¹³C Shift (δ, ppm) | Rationale |

| C6-H | ~7.5 - 7.8 | Singlet (s) | - | The sole proton on the electron-deficient pyrimidine ring. |

| C4-NH₂ | ~5.5 - 6.5 | Broad Singlet (br s) | - | Amino protons, position influenced by hydrogen bonding. |

| C5-NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) | - | Amino protons, potentially different chemical shift from C4-NH₂. |

| C2-OCH₃ | ~3.8 - 4.0 | Singlet (s) | ~55 | Typical chemical shift for an aromatic methoxy group. |

| C 2 | - | - | ~165 | Attached to two nitrogen atoms and an oxygen atom (deshielded). |

| C 4 | - | - | ~150 | Attached to two nitrogen atoms and an amino group. |

| C 5 | - | - | ~115 | Attached to a carbon and an amino group, shielded position. |

| C 6 | - | - | ~140 | Attached to a nitrogen and a carbon, bearing the only ring proton. |

Note: These are estimated values. Actual chemical shifts can be influenced by solvent, concentration, and temperature.[7][8]

Caption: Key expected HMBC correlations for structure confirmation.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of DMSO-d₆ in a clean 5 mm NMR tube.[6]

-

¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

2D NMR Acquisition: Perform standard HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish ¹J-CH and ⁿJ-CH correlations, respectively.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is essential for determining the molecular weight of a compound and can provide strong evidence for its elemental composition through high-resolution mass spectrometry (HRMS).[9]

Expertise & Causality: Choosing the Right Technique

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this molecule. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear indication of the molecular weight. This is crucial for confirming that the desired reaction has occurred without unintended side reactions. High-Resolution Mass Spectrometry (HRMS) can provide a mass measurement with high accuracy (to four or five decimal places), which allows for the unambiguous determination of the molecular formula (C₅H₈N₄O).

Predicted Mass Spectrometry Data

Table 2: Predicted ESI-HRMS Data

| Ion Species | Calculated m/z | Rationale |

| [M+H]⁺ | 141.0771 | Protonated molecular ion (C₅H₉N₄O⁺). This will be the base peak. |

| [M+Na]⁺ | 163.0590 | Sodium adduct (C₅H₈N₄ONa⁺), commonly observed with ESI. |

Under harsher conditions like Electron Ionization (EI), fragmentation would be expected.[10][11]

Table 3: Plausible EI-MS Fragmentation

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Rationale |

| 140 | - | Molecular Ion [M]⁺• |

| 125 | •CH₃ | Loss of a methyl radical from the methoxy group. |

| 111 | •CHO | Loss of a formyl radical. |

| 95 | •NH₂CH₃ | Loss of a methylamine radical. |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography (Optional but Recommended): Inject the sample into an HPLC system coupled to the mass spectrometer. A C18 reverse-phase column is typically used. This step ensures the analysis of a pure compound.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.[9]

-

Analyzer: Use a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

Scan Mode: Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis: Compare the exact mass of the observed [M+H]⁺ peak with the theoretical mass for the proposed formula C₅H₈N₄O. The mass error should be less than 5 ppm.

-

Single-Crystal X-ray Crystallography: The Definitive Answer

While NMR and MS provide compelling evidence for a molecular structure, single-crystal X-ray crystallography provides the "gold standard" of proof.[12][13] It determines the precise three-dimensional arrangement of atoms in the solid state, revealing exact bond lengths, bond angles, and intermolecular interactions.[14]

Expertise & Causality: The Importance of Crystal Quality

The primary challenge and rate-limiting step for this technique is growing a high-quality, single crystal.[13] For this compound, the two amino groups provide sites for strong hydrogen bonding, which can facilitate the formation of an ordered crystal lattice. Slow evaporation of a saturated solution is the most common and often successful method for obtaining suitable crystals.

Expected Structural Features

The crystallographic data will definitively confirm:

-

The planar structure of the pyrimidine ring.

-

The connectivity of the methoxy group at C2 and the amino groups at C4 and C5.

-

The specific bond lengths and angles, which can provide insight into the electronic nature of the molecule (e.g., partial double bond character in C-N bonds).

-

The intermolecular hydrogen bonding network in the crystal lattice, which is critical for understanding the solid-state properties of the compound.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or an acetone/water mixture) to near saturation.[12] Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days to weeks.

-

Crystal Selection: Identify a well-formed, transparent crystal with sharp edges under a microscope and mount it on the diffractometer.

-

Data Collection: Collect diffraction data using a modern X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX, Olex2). The final refined structure should have low R-factors (typically < 5-7%) and a clean difference electron density map.

Conclusion: Synthesizing the Data for Unambiguous Validation

The structure elucidation of this compound is achieved not by a single measurement but by the convergence of evidence from multiple, orthogonal analytical techniques. NMR spectroscopy maps the covalent framework and atomic connectivity in solution. Mass spectrometry confirms the molecular weight and elemental formula. Finally, X-ray crystallography provides an unequivocal, high-resolution snapshot of the molecular architecture in the solid state. By following the rigorous, causality-driven protocols outlined in this guide, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent studies in drug development.

References

- BenchChem. (2025). Validating the Structure of Novel Pyrimidine Derivatives: A Comparative Guide for Researchers. Benchchem.

- CymitQuimica. (n.d.). CAS 6960-17-4: 2,5-Dimethoxy-4-pyrimidinamine. CymitQuimica.

- Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.

- Microbe Notes. (2023). Pyrimidine- Definition, Properties, Structure, Uses. Microbe Notes.

- Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science.

- Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate.

- BenchChem. (2025). Unambiguous Structure Validation of 2-Amino- 4,6-dimethoxypyrimidine: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques. Benchchem.

- Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. PMC - NIH.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

- University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.

- BenchChem. (2025). In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine. Benchchem.

- BenchChem. (n.d.). Structural Characterization of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide. Benchchem.

- Elsevier. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. memtein.com.

- Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden]amines. arkat-usa.org.

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. microbenotes.com [microbenotes.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. memtein.com [memtein.com]

An In-depth Technical Guide to 2-Methoxypyrimidine-4,5-diamine (CAS 104900-51-8): A Cornerstone Building Block for Purine Synthesis

This document provides a comprehensive technical overview of 2-Methoxypyrimidine-4,5-diamine, a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, logical synthesis, core reactivity, and critical applications, with an emphasis on the mechanistic reasoning behind its utility as a premier scaffold for constructing purine analogues and other fused pyrimidine systems.

Core Identity and Physicochemical Properties

This compound is a substituted pyrimidine distinguished by the presence of vicinal amino groups at the C4 and C5 positions and a methoxy group at the C2 position. This specific arrangement of functional groups is not accidental; it is precisely engineered for its primary function: serving as a precursor for annulation reactions to form fused bicyclic heterocycles. The ortho-diamine moiety is a classic reactive handle for cyclocondensation, while the C2-methoxy group modulates the electronic properties of the ring and provides a site for potential downstream functionalization via nucleophilic substitution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 104900-51-8 | [1][2] |

| Molecular Formula | C₅H₈N₄O | [1] |

| Molecular Weight | 140.14 g/mol | [1][2] |

| Appearance | White to off-white or yellow solid | [3] |

| Boiling Point | 367.8 °C at 760 mmHg | [1] |

| Flash Point | 176.3 °C | [1] |

| Density | 1.342 g/cm³ | [1] |

| Storage Temperature | 2-8°C |[2] |

Spectroscopic characterization is essential for verifying the identity and purity of the compound. While a publicly available, peer-reviewed spectrum for this specific molecule is not readily found, a predicted profile based on its structure provides a reliable benchmark for researchers.

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (DMSO-d₆)

| Nucleus Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | |||

| C6-H | ~7.5 | Singlet | Aromatic proton on the pyrimidine ring. |

| C4-NH₂ | ~6.0 | Broad Singlet | Protons of the amino group at position 4. |

| C5-NH₂ | ~5.5 | Broad Singlet | Protons of the amino group at position 5. |

| O-CH₃ | ~3.8 | Singlet | Protons of the methoxy group. |

| ¹³C NMR | |||

| C 2 | ~160 | - | Carbon bearing the methoxy group. |

| C 4 | ~150 | - | Carbon bearing an amino group. |

| C 6 | ~145 | - | CH carbon of the pyrimidine ring. |

| C 5 | ~120 | - | Carbon bearing an amino group. |

| O-C H₃ | ~54 | - | Methoxy carbon. |

Note: Predicted values are estimates. Actual experimental values may vary. Researchers should rely on their own analytical data for confirmation.

Synthesis and Reactivity: The Gateway to Fused Heterocycles

The paramount value of this compound lies in its reactivity, specifically its role as an A-B synthon where the two adjacent amino groups can react with a C-D synthon containing two electrophilic centers (or a latent equivalent) to form a new five- or six-membered ring.

The Traube Purine Synthesis: A Classic Application

The most prominent reaction of 4,5-diaminopyrimidines is the Traube purine synthesis, a robust and versatile method for constructing the purine core.[4] This reaction involves the cyclization of the diaminopyrimidine with a one-carbon synthon. The 2-methoxy substituent is retained in the final product, yielding 2-methoxypurines, which are valuable intermediates for further elaboration.

Caption: General workflow of the Traube purine synthesis starting from this compound.

Causality in Reagent Choice:

-

Formic Acid: Serves as both the solvent and the C1 source, reacting to form an intermediate formamidine with one of the amino groups, which then cyclizes onto the other. It is a simple, inexpensive, and effective choice for producing unsubstituted purines at the C8 position.[4]

-

Aldehydes (R-CHO): In the presence of an oxidizing agent or under oxidative conditions, aldehydes react with the diamine to introduce a substituent at the C8 position of the purine ring. This provides a direct route to diversified purine libraries.[5]

Detailed Experimental Protocol: Synthesis of a 2-Methoxypurine Derivative

This protocol is a representative example of a Traube-style cyclization. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Objective: To synthesize a 2-methoxy-substituted purine via cyclocondensation.

Materials:

-

This compound (1.0 eq)

-

Formic Acid (98-100%, ~20 eq, used as solvent and reagent)

-

Heating mantle with stirrer and temperature control

-

Round-bottom flask with reflux condenser

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (e.g., 1.40 g, 10 mmol).

-

Reagent Addition: Carefully add formic acid (e.g., 9.2 g, 200 mmol) to the flask.

-

Heating: Heat the mixture under reflux (approximately 100-110°C) with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess formic acid under reduced pressure using a rotary evaporator.

-

The resulting crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) or by column chromatography on silica gel.

-

-

Validation: The structure of the final purine product must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Applications in Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[6] Fused pyrimidines, particularly purines, are ubiquitous in nature (e.g., adenine, guanine) and are integral to a vast range of bioactive molecules.[5] this compound is a strategic starting point for accessing novel purine analogues for drug discovery programs.

The ability to easily construct a purine core allows for the generation of large compound libraries. These libraries can then be screened against various biological targets, such as kinases, G-protein coupled receptors (GPCRs), and viral enzymes, where purine mimics are known to be effective.

Caption: A typical drug discovery workflow initiated from a key building block like this compound.

Therapeutic areas where purine derivatives synthesized from this scaffold show potential include:

-

Oncology: As inhibitors of kinases and other cell cycle-regulating proteins.[5]

-

Virology: As antiviral agents that mimic natural nucleosides to inhibit viral replication.[7]

-

Immunology: As modulators of adenosine receptors and other immune targets.

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with care. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally published, data from closely related aminopyrimidines can provide guidance.[8][9][10]

-

Hazard Classification: Likely classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.[8][9]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C to ensure long-term stability.[2]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound (CAS 104900-51-8) is more than just a chemical intermediate; it is a strategic tool for the rational design and synthesis of complex heterocyclic systems. Its true value is realized through its efficient conversion into diverse libraries of purine analogues via well-established methods like the Traube synthesis. For scientists in drug discovery, this compound represents a reliable and versatile starting point for exploring new chemical space in the quest for novel therapeutics. Understanding its properties, reactivity, and safe handling is paramount to unlocking its full potential in the laboratory.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Molbase. (n.d.). Synthesis of A. 2,4-Diamino-5-(3,4-dimethoxy-5-(1-methyl-2-oxopropoxy)benzyl)pyrimidine. Retrieved from [Link]

-

Thieme. (n.d.). 7.1.1. Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of purines from the coupling of 4,5-diaminopyrimidines, aldehydes. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). Search results for “this compound”. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxypyrimidin-5-amine. Retrieved from [Link]

- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

-

The Royal Society of Chemistry. (n.d.). Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2, 4-Dihydroxy-5-methoxypyrimidine, min 98%, 10 grams. Retrieved from [Link]

-

Europe PMC. (2025, August 6). Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.

-

ResearchGate. (n.d.). 1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. Retrieved from [Link]

-

NIH. (2021, February 10). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Retrieved from [Link]

-

ResearchGate. (2020, June 22). Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Purine. Retrieved from [Link]

-

Saraswati Institute of Pharmaceutical Sciences. (n.d.). Biosynthesis of Purine & Pyrimidine Ms. Charmy D. Pandya. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). WO2023134582A1 - Pyrimidine-2,4-diamine derivatives, and preparation method and use thereof.

-

Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Retrieved from [Link]

-

PubMed. (n.d.). Clarification of the ring-closure of certain 4,5-diaminopyrimidines to 6-substituted 8-alkylpurines. Retrieved from [Link]

-

PubChem. (n.d.). Benzo-1,3-dioxole-5-carbonitrile. Retrieved from [Link]

-

MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

-

PubMed. (2012, June 1). A Dieckmann cyclization route to piperazine-2,5-diones. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]

-

PubMed. (2021, September 1). Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4,5-Pyrimidinediamine, 2-methoxy CAS#: 104900-51-8 [amp.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Clarification of the ring-closure of certain 4,5-diaminopyrimidines to 6-substituted 8-alkylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

Introduction: Elucidating the Structure of a Key Heterocyclic Intermediate

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Methoxypyrimidine-4,5-diamine

In the landscape of medicinal chemistry and drug discovery, pyrimidine derivatives are a cornerstone, forming the structural basis of countless therapeutic agents.[1][2] this compound is a significant intermediate, offering multiple reactive sites for the synthesis of more complex, biologically active molecules. Its utility in drug development hinges on the unambiguous confirmation of its structure, which is achieved through a multi-faceted spectroscopic approach.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the spectroscopic characterization of this compound. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus extends beyond mere data presentation to include the rationale behind experimental protocols and the integration of data for a holistic structural confirmation.

Molecular Profile and Physicochemical Properties

A foundational understanding begins with the molecule's basic properties, which inform the selection of analytical techniques and solvents.

Structure:

Figure 1. Chemical Structure of this compound.

Data Summary Table:

| Property | Value | Source |

| Molecular Formula | C₅H₈N₄O | [3] |

| Molecular Weight | 140.14 g/mol | [3] |

| CAS Number | 104900-51-8 | [3] |

| Appearance | Expected to be a solid | N/A |

| Boiling Point | 367.8 °C at 760 mmHg (Predicted) | [3] |

| Topological Polar Surface Area | 87 Ų | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[1][4] It provides detailed information on the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their connectivity. For this compound, we can predict the following signals:

-

Pyrimidine Ring Proton (H6): A singlet is expected for the single proton on the pyrimidine ring. Its chemical shift will be influenced by the electron-donating amino groups and the methoxy group.

-

Amine Protons (-NH₂): Two broad singlets are anticipated for the two non-equivalent amine groups at positions 4 and 5. These signals may exchange with deuterium in D₂O.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group.

Predicted ¹H NMR Data:

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | Singlet (s) | 1H | H-6 (Pyrimidine ring) |

| ~5.0 - 6.0 | Broad Singlet (br s) | 2H | C4-NH₂ |

| ~4.0 - 5.0 | Broad Singlet (br s) | 2H | C5-NH₂ |

| ~3.9 | Singlet (s) | 3H | -OCH₃ |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is often preferred for compounds with amine protons as it slows down proton exchange, resulting in sharper -NH₂ signals.

-

Instrument Setup:

-

Spectrometer Frequency: 300-600 MHz.[1]

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).[1]

-

Number of Scans (NS): 16 scans are typically sufficient for good signal-to-noise.[1]

-

Relaxation Delay (D1): 2 seconds to allow for full relaxation of protons between scans.[1]

-

Spectral Width (SW): A range of 0 to 10 ppm is generally adequate for this type of compound.[1]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

Workflow for ¹H NMR Analysis:

Caption: Workflow for ¹H NMR spectroscopic analysis.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule.[1] As all five carbon atoms in this compound are in unique chemical environments, five distinct signals are expected in the proton-decoupled spectrum.

Predicted ¹³C NMR Data:

| Chemical Shift (δ ppm) | Assignment | Rationale |

| ~160 - 165 | C2 | Attached to electronegative oxygen and two nitrogens. |

| ~150 - 155 | C4 | Attached to an amino group and two ring nitrogens. |

| ~135 - 145 | C6 | Aromatic CH carbon. |

| ~115 - 125 | C5 | Attached to an amino group, adjacent to C4 and C6. |

| ~55 | -OCH₃ | Methoxy carbon, typical range for sp³ carbon attached to oxygen.[5] |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.

-

Instrument Setup:

-

Spectrometer Frequency: 75-150 MHz (corresponding to 300-600 MHz for ¹H).

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.[1]

-

Number of Scans (NS): A significantly larger number of scans (e.g., 1024 or more) is required.[1]

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width (SW): A range of 0 to 180 ppm is appropriate for this molecule.

-

-

Data Processing: Similar to ¹H NMR, process the FID and calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Workflow for ¹³C NMR Analysis:

Caption: Workflow for ¹³C NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[2]

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3500 | N-H Stretching | Amino (-NH₂) groups[2] |

| 2850 - 3100 | C-H Stretching | Aromatic (C-H) and Aliphatic (-OCH₃)[2] |

| 1570 - 1620 | C=N Stretching | Pyrimidine ring[2] |

| 1450 - 1600 | C=C Stretching | Pyrimidine ring[2] |

| 1500 - 1600 | N-H Bending | Amino (-NH₂) groups[2] |

| 1200 - 1350 | C-N Stretching | Aryl-amine and ring C-N[2] |

| 1000 - 1250 | C-O Stretching | Methoxy (Ar-O-CH₃) |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Spectrum Recording: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of an empty sample holder or a pure KBr pellet first to subtract atmospheric and instrumental interferences.

Workflow for FTIR Analysis:

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the mass-to-charge ratio (m/z) of a molecule, which is crucial for determining its molecular weight and elemental composition.[4]

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The most critical peak will be the molecular ion peak. For this compound (C₅H₈N₄O), the exact mass is 140.070 Da. A high-resolution mass spectrometer (HRMS) can confirm this mass to within a few parts per million, validating the molecular formula.

-

Key Fragmentation: Fragmentation patterns can provide further structural clues. Likely fragmentations include the loss of a methyl radical (•CH₃) from the methoxy group, leading to a peak at m/z 125, or the loss of a methoxy radical (•OCH₃) resulting in a peak at m/z 109.

Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of protonated molecules [M+H]⁺ in positive ion mode.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the protonated molecule and any fragments.

-

Data Interpretation: Identify the [M+H]⁺ peak at m/z 141.077 and compare the measured exact mass with the theoretical value.

Workflow for Mass Spectrometry Analysis:

Caption: Workflow for ESI-MS analysis.

Integrated Spectroscopic Analysis: A Unified Conclusion

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods.

The Self-Validating System of Structural Elucidation:

The process is inherently self-validating. The molecular formula derived from HRMS must be consistent with the number and types of signals observed in the ¹³C and ¹H NMR spectra. The functional groups identified by IR spectroscopy must correspond to the chemical environments seen in the NMR data. This synergy provides an unassailable confirmation of the molecular structure.

Integrated Workflow Diagram:

Caption: Integrated workflow for structural elucidation.

References

-

Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. 2025;4(2):1-5. Available at: [Link]

-

interpreting C-13 NMR spectra. Chemguide. Available at: [Link]

Sources

The Diaminopyrimidine Scaffold: A Privileged Core in Drug Discovery, an In-depth Guide Focused on 2-Methoxypyrimidine-4,5-diamine Analogs

Introduction: The Enduring Legacy of Pyrimidines in Medicine

The pyrimidine nucleus, a fundamental building block of life, has long captured the attention of medicinal chemists. Its presence in nucleic acids and various coenzymes has made it a prime target for therapeutic intervention. Among the vast landscape of pyrimidine derivatives, the diaminopyrimidine scaffold has emerged as a particularly "privileged" structure in drug discovery. This is attributed to its ability to form multiple hydrogen bonds, a key feature for interacting with a wide range of biological targets, most notably protein kinases. This guide will delve into the rich biological activities associated with diaminopyrimidine analogs, with a specific focus on informing the potential of the lesser-explored 2-Methoxypyrimidine-4,5-diamine. While direct, extensive research on this specific molecule is nascent, a comprehensive analysis of its close structural relatives provides a robust framework for predicting its biological profile and guiding future research endeavors.

The Diaminopyrimidine Core: A Versatile Pharmacophore

The versatility of the diaminopyrimidine core lies in its synthetic tractability and its capacity for diverse substitutions at various positions around the ring. These substitutions allow for the fine-tuning of electronic properties, steric hindrance, and lipophilicity, thereby enabling the optimization of potency, selectivity, and pharmacokinetic profiles. The amino groups at positions 2 and 4 are crucial for establishing key interactions with the hinge region of many protein kinases, a common binding motif for inhibitors. The substitutions at the 5th and 6th positions offer vectors for exploring different pockets within the target protein, leading to enhanced affinity and selectivity.

Biological Activities of Diaminopyrimidine Analogs: A Survey of the Landscape

The diaminopyrimidine scaffold is at the heart of numerous approved drugs and clinical candidates, underscoring its therapeutic significance. The following sections will explore the major biological activities associated with this remarkable pharmacophore.

Protein Kinase Inhibition: The Dominant Paradigm

Protein kinases are a large family of enzymes that play a central role in cellular signaling. Their dysregulation is a hallmark of many diseases, particularly cancer. The diaminopyrimidine core has proven to be an exceptional starting point for the design of potent and selective kinase inhibitors.

-

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: HPK1, a negative regulator of T-cell signaling, has emerged as a promising target for cancer immunotherapy. Several research groups have developed potent HPK1 inhibitors based on the 2,4-diaminopyrimidine scaffold. For instance, a novel class of 2,4-diaminopyrimidine derivatives has been identified with a remarkable inhibitory effect on HPK1, with IC50 values as low as 0.15 nM.[1] These compounds effectively suppress the phosphorylation of the downstream adaptor protein SLP76 and stimulate the secretion of the T-cell activation marker IL-2, demonstrating their potential to enhance anti-tumor immunity.[1] Further development in this area has led to quinazoline-2,5-diamine derivatives that also potently inhibit HPK1, augmenting IL-2 secretion and reversing immune suppression.[2][3]

-

Protein Kinase C Theta (PKCθ) Inhibition: PKCθ is a key enzyme in T-cell signaling and is a therapeutic target for T-cell-mediated diseases. Researchers have discovered 2,4-diamino-5-cyanopyrimidine derivatives that are potent PKCθ inhibitors.[4] These compounds show promise as immunomodulatory agents for conditions like transplant rejection.[4]

-

MAP-kinase-activated kinase 2 (MK2) Inhibition: The 2,4-diaminopyrimidine scaffold has also been utilized to develop inhibitors of MK2, a kinase involved in inflammatory responses. Structure-based optimization has yielded inhibitors with IC50 values as low as 19 nM that can suppress the production of the pro-inflammatory cytokine TNFα in human monocytes.[5]

Table 1: Inhibitory Activity of Selected Diaminopyrimidine Derivatives against Various Kinases

| Compound Class | Target Kinase | Key Compound Example | IC50 | Reference |

| 2,4-Diaminopyrimidine | HPK1 | Compound 14g | 0.15 nM | [1] |

| 2,4-Diamino-5-cyanopyrimidine | PKCθ | Compound 34 | Potent in vitro activity | [4] |

| 2,4-Diaminopyrimidine | MK2 | Compound 31b | 19 nM | [5] |

Anticancer Activity: Beyond Kinase Inhibition

While kinase inhibition is a major mechanism of the anticancer effects of diaminopyrimidines, some derivatives exhibit antiproliferative activity through other pathways.

-

Antiproliferative Agents: Novel 2,4-diaminopyrimidine derivatives have been synthesized and shown to exhibit potent antitumor activities against various cancer cell lines, including A549 (lung), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast).[6] Mechanistic studies revealed that these compounds can induce cell cycle arrest and apoptosis.[6][7] For example, one promising compound induced a significant decrease in the mitochondrial membrane potential, leading to cancer cell apoptosis, and also suppressed tumor cell migration.[6]

-

Dihydrofolate Reductase (DHFR) Inhibition: The diaminopyrimidine core is a well-established pharmacophore for inhibiting DHFR, an enzyme crucial for nucleotide synthesis. This has been a successful strategy in both antibacterial and anticancer drug development. For instance, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine is a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase with significant activity against Walker 256 carcinosarcoma in rats.[8]

Antimicrobial Activity

The diaminopyrimidine scaffold is also a key component of several antimicrobial agents.

-

Anti-Tubercular Activity: Tuberculosis remains a major global health threat, and new drugs are urgently needed. The 2,4-diaminopyrimidine core has been explored for the development of inhibitors of Mycobacterium tuberculosis dihydrofolate reductase (mt-DHFR).[9] By designing compounds that can occupy a specific glycerol binding site in the enzyme, researchers have developed selective inhibitors with good anti-tubercular activity.[9]

Synthesis of the Diaminopyrimidine Core: A General Overview

The synthesis of the diaminopyrimidine core is well-established and allows for the introduction of a wide variety of substituents. A common and versatile method involves the condensation of a guanidine salt with a β-keto nitrile or a related three-carbon precursor.

Illustrative Synthetic Pathway

Caption: Generalized synthetic scheme for the 2,4-diaminopyrimidine core.

Experimental Protocol: A Representative Synthesis of a 2,4-Diaminopyrimidine Derivative

The following protocol is a generalized representation based on common synthetic methods for 2,4-diaminopyrimidine derivatives and should be adapted for specific target molecules.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate β-keto nitrile in a suitable anhydrous solvent (e.g., ethanol or methanol).

-

Base Addition: To this solution, add a solution of sodium methoxide in methanol.

-

Guanidine Addition: Add guanidine hydrochloride to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with an acid (e.g., acetic acid). The product may precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with a cold solvent, and dry. The crude product can be further purified by recrystallization or column chromatography.

The Untapped Potential of this compound

Based on the extensive body of research on structurally related diaminopyrimidines, we can postulate the likely biological activities of this compound.

Predicted Biological Profile

Caption: Predicted biological activities for this compound.

The presence of the 4,5-diamine arrangement suggests a strong potential for kinase inhibition, similar to its 2,4-diamino counterparts. The methoxy group at the 2-position will influence the electronic properties of the pyrimidine ring and could be exploited to achieve selectivity for specific kinases. Furthermore, the potential for anticancer and antimicrobial activities should not be overlooked, given the broad spectrum of biological effects observed for this compound class.

Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. The wealth of information available for related diaminopyrimidine analogs provides a solid foundation for initiating research into this specific molecule. Future studies should focus on:

-

Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound and its derivatives.

-

Biological Screening: A comprehensive screening campaign against a panel of protein kinases, cancer cell lines, and microbial strains.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to optimize potency and selectivity.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by active compounds.

References

Sources

- 1. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 13. CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride - Google Patents [patents.google.com]

- 14. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. 2-Methoxypyrimidin-5-amine | C5H7N3O | CID 352904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Potential of 2-Methoxypyrimidine-4,5-diamine in Medicinal Chemistry: A Technical Guide

Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Drug Discovery

The pyrimidine ring system is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleobases like cytosine, thymine, and uracil.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of a wide array of therapeutic agents.[1][2] Their ability to mimic the purine and pyrimidine bases of DNA and RNA allows them to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[1][3] The versatility of the pyrimidine core, which allows for extensive functionalization, has enabled medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates, leading to numerous FDA-approved drugs.[1]

Within this privileged class of compounds, 2-Methoxypyrimidine-4,5-diamine emerges as a scaffold of significant, yet underexplored, potential. Its unique substitution pattern, featuring a 2-methoxy group and vicinal 4,5-diamino functionalities, offers a compelling platform for the synthesis of novel bioactive molecules. The 4,5-diamine arrangement is a key synthon for the construction of fused heterocyclic systems, most notably purines and their bioisosteres, which are central to the modulation of various enzymatic processes.[4] This technical guide will provide an in-depth exploration of the synthesis, chemical properties, and, most importantly, the potential applications of this compound in the field of medicinal chemistry, offering a forward-looking perspective for researchers and drug development professionals.

Synthesis and Physicochemical Properties of the Core Scaffold

While detailed synthetic procedures for this compound are not extensively documented in peer-reviewed literature, a plausible synthetic strategy can be devised based on established methods for the synthesis of substituted pyrimidine-4,5-diamines. A common approach involves the construction of the pyrimidine ring followed by the introduction and manipulation of functional groups.

A potential synthetic route is outlined below:

Figure 1: Plausible synthetic workflow for this compound.

Availability: For research purposes, this compound (CAS No: 104900-51-8) is available from commercial suppliers, which facilitates its immediate use in discovery programs.[5]

Physicochemical Properties (Predicted):

| Property | Value |

| Molecular Formula | C₅H₈N₄O |

| Molecular Weight | 140.15 g/mol |

| XLogP3 | -0.8 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

These predicted properties suggest that this compound is a relatively polar molecule with good potential for forming hydrogen bonds, a key feature for interacting with biological targets.

Potential Applications in Medicinal Chemistry

The true potential of this compound lies in its utility as a versatile building block for the synthesis of more complex and biologically active molecules. The adjacent amino groups at the 4 and 5 positions are particularly reactive and can be readily cyclized with various one-carbon synthons to generate fused ring systems.

As a Precursor to Bioactive Purine Analogs and Kinase Inhibitors

The most prominent application of pyrimidine-4,5-diamines is in the synthesis of purines and their analogs.[4] Purines are fundamental components of nucleic acids and ATP, and their derivatives are potent modulators of a vast array of enzymes, particularly kinases.[6] The dysregulation of protein kinases is a hallmark of many diseases, including cancer, making them a major target for drug discovery.[7]

Workflow for the Synthesis of Purine-based Kinase Inhibitors:

Figure 2: General workflow for the synthesis of kinase inhibitors from this compound.

The 2-methoxy group on the pyrimidine ring can significantly influence the biological activity and selectivity of the resulting purine analog. It can act as a hydrogen bond acceptor and its orientation can be fine-tuned to achieve optimal interactions within the ATP-binding pocket of a target kinase.

Experimental Protocol: General Procedure for the Synthesis of 6-Methoxy-9-substituted-purines

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add the desired aldehyde (1.1 eq.) and an oxidizing agent like sodium metabisulfite (1.2 eq.) or an acid catalyst if using an orthoester.

-

Reaction Conditions: Heat the reaction mixture to reflux for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 6-methoxypurine derivative.

In Vitro Kinase Inhibition Assay Protocol (Example: ADP-Glo™ Assay)

This protocol provides a general method for assessing the inhibitory activity of synthesized purine analogs against a target kinase.

Materials:

-

Recombinant protein kinase of interest

-

Kinase-specific substrate

-

Synthesized purine analog (test compound) dissolved in DMSO

-

ATP

-

Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase, its substrate, and the kinase buffer.

-

Add serial dilutions of the test compound (typically from 10 µM to 0.1 nM) to the reaction mixture in a 96- or 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at the optimal temperature for the kinase (usually 30°C or room temperature) for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

-

Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Development of Antiviral Agents

The pyrimidine scaffold is a well-established pharmacophore in the design of antiviral drugs.[3][8] Fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, have shown promising activity against a range of viruses, including human coronavirus 229E (HCoV-229E).[9] The 4,5-diamine functionality of this compound is an ideal starting point for the synthesis of these fused heterocycles.

Workflow for the Synthesis and Evaluation of Pyrimido[4,5-d]pyrimidine Antivirals:

Figure 3: Workflow for the development of pyrimido[4,5-d]pyrimidine-based antiviral agents.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero E6 for coronaviruses)

-

Virus stock of known titer

-

Synthesized pyrimido[4,5-d]pyrimidine derivative

-

Cell culture medium

-

Agarose or methylcellulose for overlay

Procedure:

-

Cell Seeding: Seed the host cells in 6-well plates and grow them to confluency.

-

Compound Treatment and Infection:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the growth medium from the confluent cell monolayers and wash with phosphate-buffered saline (PBS).

-

Add the compound dilutions to the cells and incubate for 1-2 hours.

-

Infect the cells with the virus at a low multiplicity of infection (MOI) for 1 hour.

-

-

Overlay and Incubation:

-

Remove the virus inoculum and overlay the cells with a medium containing the test compound and agarose or methylcellulose to restrict virus spread to adjacent cells.

-

Incubate the plates for a period that allows for plaque formation (typically 2-5 days).

-

-

Plaque Visualization and Counting:

-

Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

Determine the EC₅₀ value by plotting the percentage of plaque reduction against the logarithm of the compound concentration.

-

Exploration as Antibacterial Agents

Diaminopyrimidines have a long history as antibacterial agents, with the most notable example being trimethoprim, a dihydrofolate reductase (DHFR) inhibitor.[10] The 2,4-diaminopyrimidine scaffold is a key pharmacophore for DHFR inhibition. While this compound is a 4,5-diamine isomer, its structural similarity and potential for derivatization make it an interesting starting point for the development of novel antibacterial agents targeting various bacterial pathways. The 4,5-diamino moiety can be derivatized to explore interactions with different bacterial enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is a standard method to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.[9]

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Synthesized pyrimidine derivative

-

96-well microtiter plates

Procedure:

-

Preparation of Bacterial Inoculum:

-

Inoculate a few colonies of the test bacterium into MHB and incubate until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the stock solution in MHB in the 96-well plate.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that shows no visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

-

Conclusion and Future Perspectives

This compound represents a promising, yet largely untapped, scaffold for medicinal chemistry. Its strategic placement of a methoxy group and vicinal diamines provides a unique chemical space for the design and synthesis of novel therapeutic agents. The most immediate and compelling applications lie in its use as a precursor for purine analogs targeting kinases and for fused pyrimido[4,5-d]pyrimidines with potential antiviral activity. The exploration of this scaffold for the development of novel antibacterial agents also warrants investigation.

As a Senior Application Scientist, I encourage researchers in drug discovery to consider the potential of this compound. Its availability from commercial sources lowers the barrier to entry for its exploration. The synthetic workflows and biological evaluation protocols provided in this guide offer a solid foundation for initiating research programs centered on this versatile building block. Future work should focus on the systematic synthesis and screening of libraries derived from this core to fully elucidate its potential in addressing a range of therapeutic needs.

References

- Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. (URL not available)

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). URL not available.[9]

- (URL not available)

-

Synthesis and antibacterial properties of pyrimidine derivatives. (2011). Acta Poloniae Pharmaceutica, 68(1), 57-65.[11]

-

Solid Phase Synthesis of Purines from Pyrimidines. (2025). ResearchGate.[12]

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022). URL not available.[8]

- 2,4-Diamino-6-methoxypyrimidine. Chem-Impex. (URL not available)

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). BMC Chemistry, 19(1), 1-17.[13]

- Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (URL not available)

- Biosynthesis of Purine and Pyrimidine Nucleotide. Pharmaguideline. (URL not available)

- Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane)

-

Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. (1990). Journal of Medicinal Chemistry, 33(7), 1984-1992.[14]

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (URL not available)

- 104900-51-8|this compound|BLD Pharm. (URL not available)

-

Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). Molecules, 28(11), 4485.[15]

- PURINE SYNTHESIS.

-

Purine and Pyrimidine Metabolism. (1997). URL not available.[16]

- Pyrimidine synthesis. Organic Chemistry Portal. (URL not available)

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5195.[17]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis, 2002(05), 720-722.[18]

- 2-Amino-4,6-dimethoxypyrimidine 98 36315-01-2. Sigma-Aldrich. (URL not available)

- 2-Amino-4,6-dimethoxypyrimidine. PubChem. (URL not available)

- Synthesis and Biological Activities of Some Pyrimidine Deriv

-

Synthesis and Antimicrobial activity of Pyrimidine Derivatives from Amine. (2025). ResearchGate.[19]

- Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (URL not available)

-

Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. (2020). YouTube.[20]

-

Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). Molecules, 29(16), 3694.[21]

-

Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. (2019). Bioorganic & Medicinal Chemistry, 27(8), 1646-1657.[22]

- Recent Advances in Pyrimidine-Based Drugs. (URL not available)